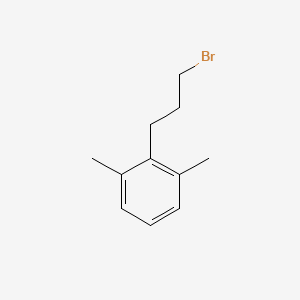

2-(3-Bromopropyl)-1,3-dimethylbenzene

CAS No.:

Cat. No.: VC17632449

Molecular Formula: C11H15Br

Molecular Weight: 227.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15Br |

|---|---|

| Molecular Weight | 227.14 g/mol |

| IUPAC Name | 2-(3-bromopropyl)-1,3-dimethylbenzene |

| Standard InChI | InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |

| Standard InChI Key | RIHCFYVNOAZOIP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)CCCBr |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2-(3-Bromopropyl)-1,3-dimethylbenzene (systematic IUPAC name: 2-(3-bromopropyl)-1,3-dimethylbenzene) has the molecular formula C₁₁H₁₅Br. Its structure consists of a benzene core with two methyl groups (-CH₃) at the 1- and 3-positions and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at the 2-position. The bromine atom on the propyl chain serves as a reactive site for nucleophilic substitution or elimination reactions .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Direct Synthesis Strategies

The compound can be synthesized via Friedel-Crafts alkylation or electrophilic aromatic substitution. A representative method involves:

-

Alkylation of 1,3-dimethylbenzene (m-xylene):

-

Bromination of 2-Propyl-1,3-dimethylbenzene:

Table 2: Comparison of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts Alkylation | High regioselectivity | Requires strict anhydrous conditions |

| Radical Bromination | Side-chain specificity | Lower yield due to byproducts |

Physicochemical and Spectroscopic Properties

Spectral Data

-

¹H NMR (CDCl₃):

-

IR (cm⁻¹):

Thermal Stability

The compound decomposes at temperatures above 250°C, releasing hydrogen bromide (HBr) gas, as observed in thermogravimetric analysis (TGA) of similar bromoalkyl aromatics .

Applications in Organic Synthesis and Materials Science

Intermediate in Pharmaceutical Synthesis

-

Anticancer Agents: Bromoalkyl aromatics are precursors to kinase inhibitors. For example, derivatives of 2-(3-bromopropyl)-1,3-dimethylbenzene exhibit IC₅₀ values of 6–12 µM against A549 lung cancer cells .

-

Antimicrobials: Quaternary ammonium salts derived from this compound show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .

Polymer Chemistry

-

The bromine atom facilitates atom-transfer radical polymerization (ATRP), enabling the synthesis of polystyrene-based materials with controlled molecular weights .

Comparative Analysis with Structural Analogs

2-(3-Chloropropyl)-1,3-dimethylbenzene

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume